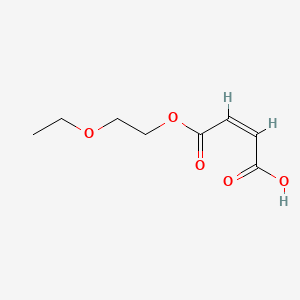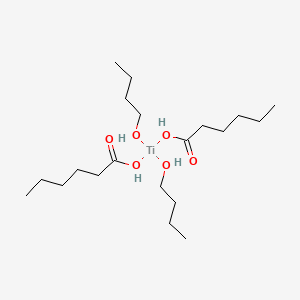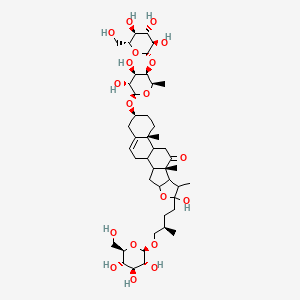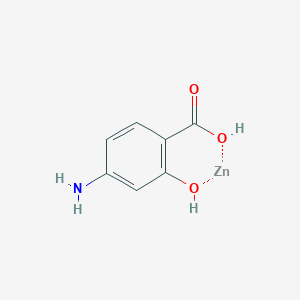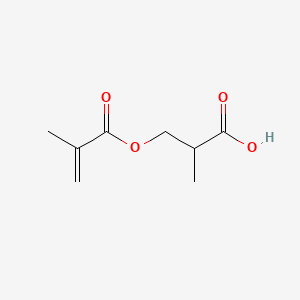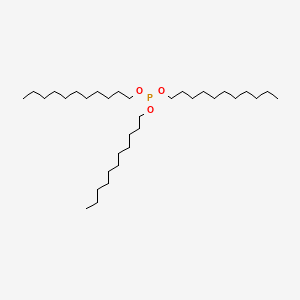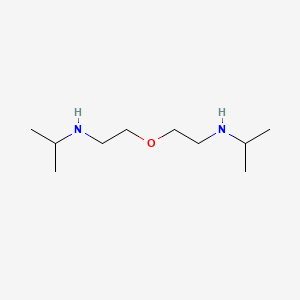
2-Propanamine, N,N'-(oxydi-2,1-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- is a chemical compound with the molecular formula C16H36N2O. It is also known by its IUPAC name, N,N’-(oxydi-2,1-ethanediyl)bis(N-isopropyl-2-propanamine) . This compound is characterized by its two isopropylamine groups connected via an ethylene oxide bridge, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- typically involves the reaction of diethylene glycol with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper or cobalt on amorphous silica or alumina . The reaction proceeds as follows:
- Diethylene glycol is reacted with isopropylamine.
- The mixture is heated under reflux conditions.
- The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts helps in achieving higher efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated amines and other derivatives.
Applications De Recherche Scientifique
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyurethane foams.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- involves its role as a catalyst in various chemical reactions. The compound facilitates the formation of polymeric structures by promoting the reaction between monomers. It acts on molecular targets such as hydroxyl and isocyanate groups, enabling the formation of urethane linkages in polyurethane foams .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Another compound with a similar ethylene oxide bridge but with morpholine groups instead of isopropylamine.
Bis(2-dimethylaminoethyl)ether: Contains dimethylamino groups instead of isopropylamine.
Uniqueness
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- is unique due to its specific structure that combines the properties of isopropylamine and ethylene oxide. This combination allows it to act as an effective catalyst in polymerization reactions without causing cross-linking, making it highly valuable in the production of flexible polyester foams and other materials .
Propriétés
Numéro CAS |
42977-68-4 |
|---|---|
Formule moléculaire |
C10H24N2O |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
N-[2-[2-(propan-2-ylamino)ethoxy]ethyl]propan-2-amine |
InChI |
InChI=1S/C10H24N2O/c1-9(2)11-5-7-13-8-6-12-10(3)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
OKNVUKWJUTVFNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCOCCNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


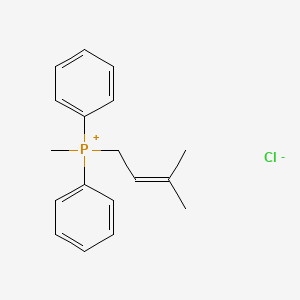
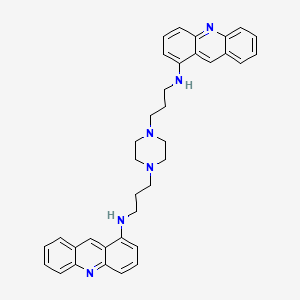
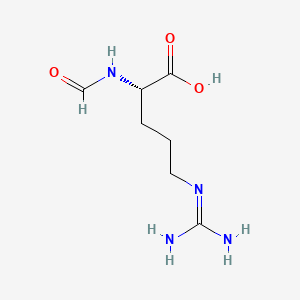
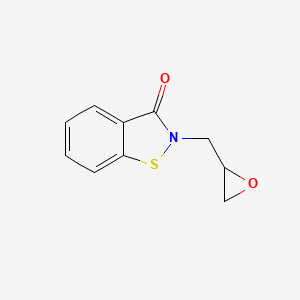
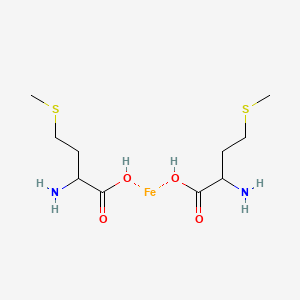
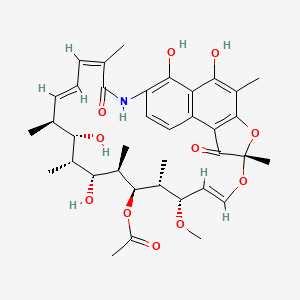
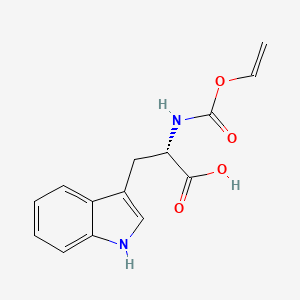
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
